molecular formula C4H11BrN2S B127012 (Propylsulfanyl)methanimidamide hydrobromide CAS No. 1071-75-6

(Propylsulfanyl)methanimidamide hydrobromide

Cat. No.: B127012
CAS No.: 1071-75-6
M. Wt: 199.12 g/mol
InChI Key: CHRAUDJMXZTGFQ-UHFFFAOYSA-N
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Description

(Propylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C₄H₁₁BrN₂S. It is known for its versatile applications in various fields, including pharmaceuticals, environmental research, and organic synthesis . This compound has garnered attention due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (propylsulfanyl)methanimidamide hydrobromide typically involves the reaction of propylamine with carbon disulfide to form propylisothiocyanate. This intermediate is then reacted with methylamine to yield (propylsulfanyl)methanimidamide, which is subsequently treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Propylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (propylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

  • (Ethylsulfanyl)methanimidamide hydrobromide
  • (Butylsulfanyl)methanimidamide hydrobromide
  • (Methylsulfanyl)methanimidamide hydrobromide

Comparison: (Propylsulfanyl)methanimidamide hydrobromide stands out due to its unique balance of hydrophobic and hydrophilic properties, which enhances its solubility and bioavailability. Compared to its analogs, it exhibits a broader range of biological activities and higher potency in certain applications .

Properties

IUPAC Name

propyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.BrH/c1-2-3-7-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAUDJMXZTGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910236
Record name Propyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-75-6
Record name Pseudourea, 2-propyl-2-thio-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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